molecular formula C13H10BrNOS B1522489 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 1308647-56-4

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No.: B1522489
CAS No.: 1308647-56-4
M. Wt: 308.2 g/mol
InChI Key: KFMDXWVXJKARCP-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound that contains both bromine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzylamine with thiourea under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution: Formation of 2-(2-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
  • 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
  • 2-(2-Iodophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Uniqueness

Compared to its analogs, 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Additionally, the bromine atom’s size and electronegativity can influence the compound’s binding affinity to molecular targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-(2-bromophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDXWVXJKARCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 2
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2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 3
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2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 5
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Reactant of Route 6
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

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